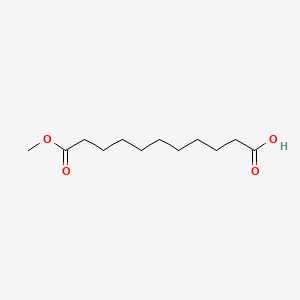

11-Methoxy-11-oxoundecanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38783. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

11-methoxy-11-oxoundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-16-12(15)10-8-6-4-2-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAELIPKEGUQPKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284743 | |

| Record name | 11-Methoxy-11-oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3927-60-4 | |

| Record name | 3927-60-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Methoxy-11-oxoundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

11-Methoxy-11-oxoundecanoic acid CAS number 3927-60-4

An In-depth Technical Guide to 11-Methoxy-11-oxoundecanoic Acid (CAS 3927-60-4)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, also known as Undecanedioic acid monomethyl ester. As a bifunctional molecule featuring both a terminal carboxylic acid and a methyl ester, this compound serves as a versatile intermediate and building block in various fields of chemical synthesis, from polymer science to pharmaceutical development. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, applications, and handling.

Core Molecular Identity and Physicochemical Properties

This compound is a C12 linear dicarboxylic acid monoester.[1][2] The presence of two distinct functional groups at either end of a long aliphatic chain is central to its utility, allowing for selective chemical modifications and incorporation into larger molecular architectures. Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3927-60-4 | [1][3][4] |

| Molecular Formula | C₁₂H₂₂O₄ | [1][2] |

| Molecular Weight | 230.30 - 230.31 g/mol | [1][2] |

| IUPAC Name | This compound | [1][4] |

| Synonyms | Undecanedioic acid, monomethyl ester; Methyl hydrogen hendecanedioate | [2][5] |

| Appearance | White to off-white solid; may also be a colorless liquid | [2][5] |

| Boiling Point | 165.5-167.5 °C (at 2 Torr) | [5] |

| Purity | Commercially available in purities of 95%, 97%, and up to 99.42% | [1][2][4] |

| Storage | Store sealed in a dry environment at room temperature. | [2][4] |

| InChI Key | JAELIPKEGUQPKD-UHFFFAOYSA-N | [4] |

| SMILES | O=C(O)CCCCCCCCCC(OC)=O | [1] |

Synthesis, Reactivity, and Mechanistic Considerations

The strategic value of this compound lies in the differential reactivity of its two functional groups.

Synthetic Pathways

While specific high-yield preparations are often proprietary, a primary route to this compound is the selective mono-esterification of undecanedioic acid . Undecanedioic acid itself is increasingly sourced from renewable feedstocks, such as ricinoleic acid (derived from castor oil), via chemo-enzymatic processes.[6][7] This "green chemistry" approach enhances its appeal in sustainable manufacturing.[6][7]

The synthesis workflow can be conceptualized as follows:

-

Starting Material: Undecanedioic acid (HOOC-(CH₂)₉-COOH).[8]

-

Esterification: Reaction with methanol in the presence of an acid catalyst. By controlling stoichiometry (using a large excess of the diacid to methanol) and reaction conditions, the formation of the diester can be minimized, favoring the desired mono-ester product.

-

Purification: Separation of the monoester from unreacted diacid and the diester byproduct is typically achieved through chromatographic methods or fractional distillation under reduced pressure.

Core Reactivity

The utility of this molecule stems from its ability to act as a heterobifunctional linker. The carboxylic acid and methyl ester groups can be addressed with orthogonal reaction strategies.

-

The Carboxylic Acid Terminus: This site is readily available for reactions such as:

-

Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., EDC, DCC) to form amide bonds. This is fundamental for building polyamide structures or attaching the molecule to amine-containing substrates.

-

Esterification: Reaction with alcohols to form diesters.

-

Reduction: Conversion to a primary alcohol using reducing agents like LiAlH₄ or BH₃.

-

-

The Methyl Ester Terminus: This group is generally less reactive than the free carboxylic acid. It can be:

-

Hydrolyzed: Converted back to the carboxylic acid under basic (saponification) or acidic conditions, regenerating the parent undecanedioic acid.

-

Transesterified: Reacted with a different alcohol in the presence of a catalyst.

-

Amidated: Can react directly with amines at elevated temperatures, though this is less facile than activating the carboxylic acid.

-

The following diagram illustrates the primary reaction pathways available for this molecule.

Caption: Key reaction pathways for this compound.

Applications in Drug Development and Material Science

The unique structure of this compound makes it a valuable intermediate in several high-performance applications.

Pharmaceutical and Medicinal Chemistry

In drug discovery, long-chain bifunctional molecules are critical as linkers or spacers . This compound can be used to connect a pharmacophore to a targeting moiety, a solubilizing group, or a carrier molecule.[9][10] The nine-carbon methylene chain provides a flexible, lipophilic spacer that can be crucial for achieving the optimal distance and orientation between two conjugated molecular entities, potentially improving pharmacokinetic properties or reducing steric hindrance.[10]

Polymer Chemistry

This molecule is an ideal AB-type monomer for synthesizing specialty polymers. The parent compound, undecanedioic acid, is used to produce high-performance polyamides like Nylon-13,13, which are noted for low moisture absorption and excellent mechanical properties. By analogy, this compound can be used in step-growth polymerizations. For instance, after converting the carboxylic acid to an amine via a Curtius or Hofmann rearrangement, the resulting amino-ester could be polymerized to form a polyamide-11 derivative.[11] Such polymers are valuable in engineering plastics, automotive components, and industrial fibers where durability and dimensional stability are paramount.

Fragrances and Lubricants

Dicarboxylic acids and their esters are precursors in the synthesis of macrocyclic musks and high-performance lubricants.[5] The esters of undecanedioic acid, for example, are employed as low-temperature plasticizers and synthetic lubricants. This compound serves as a direct intermediate for creating these specialized diesters and other derivatives used in the fragrance and lubricant industries.[5]

Analytical and Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques. Supplier certificates of analysis confirm its structure is consistent with ¹H NMR and LCMS data.[2]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet around 3.6-3.7 ppm corresponding to the three protons of the methoxy group (-OCH₃). The long methylene chain will produce a series of multiplets between approximately 1.2 and 1.6 ppm. The two methylene groups alpha to the carbonyls (at C2 and C10) will appear as distinct triplets further downfield, typically around 2.2-2.4 ppm.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the methoxy carbon around 51-52 ppm. The carbonyl carbons of the ester and carboxylic acid will be distinct, appearing in the 174-180 ppm range. The methylene carbons will populate the 24-34 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of both functional groups. A very broad peak centered around 3000 cm⁻¹ is characteristic of the O-H stretch of the hydrogen-bonded carboxylic acid. Two distinct C=O stretching absorptions will be visible: a sharp peak around 1740 cm⁻¹ for the ester carbonyl and another sharp peak around 1710 cm⁻¹ for the carboxylic acid carbonyl.[12]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 230.3).

Safety, Handling, and Storage Protocol

Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful and an irritant.[3][4]

Hazard Identification (GHS Classification)

Recommended Handling Procedures

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[3][13]

-

Personal Protective Equipment (PPE): Wear protective gloves (inspect prior to use), chemical safety goggles or a face shield, and a lab coat.[3][13]

-

Hygiene: Avoid breathing dust, fumes, or vapors.[3][13] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

-

Spill Response: In case of a spill, evacuate the area. Collect the material using a liquid-binding agent or by sweeping up the solid, avoiding dust generation.[3] Dispose of contaminated material in accordance with local regulations.[3]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[3]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[3][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[3]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[3]

Storage

The compound should be stored in a tightly closed container in a dry, well-ventilated place at room temperature.[4][14]

Representative Experimental Workflow: Amide Synthesis

To illustrate the practical utility of this reagent, the following section details a generalized, self-validating protocol for the synthesis of an amide derivative, a common step in both pharmaceutical and polymer applications.

Protocol: Synthesis of N-benzyl-11-methoxy-11-oxoundecanamide

This procedure describes the coupling of the carboxylic acid terminus with benzylamine.

Step 1: Reagent Preparation and Reaction Setup

-

In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or DMF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator like Hydroxybenzotriazole (HOBt, 1.1 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

Step 2: Amine Addition and Reaction

-

To the activated mixture, add benzylamine (1.1 eq) dropwise via syringe. If the amine is a hydrochloride salt, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) must be added.

-

Allow the reaction to stir at room temperature.

Step 3: In-Process Monitoring (Self-Validation)

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A successful reaction is indicated by the consumption of the starting carboxylic acid and the appearance of a new, less polar product spot (on silica TLC). LC-MS analysis should confirm the appearance of a peak with the expected mass of the product.

Step 4: Aqueous Workup and Extraction

-

Once the reaction is complete, quench the mixture by adding water.

-

If using an immiscible solvent like dichloromethane, transfer the mixture to a separatory funnel. Wash sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, then with a mild base (e.g., saturated NaHCO₃) to remove unreacted starting material and HOBt, and finally with brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Step 5: Purification and Characterization

-

Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the pure fractions and remove the solvent to yield the final product.

-

Confirm the structure and purity of the N-benzyl-11-methoxy-11-oxoundecanamide using NMR, IR, and high-resolution mass spectrometry.

Caption: Experimental workflow for a representative amidation reaction.

Conclusion

This compound (CAS 3927-60-4) is a highly valuable and versatile chemical intermediate. Its bifunctional nature, combined with a long aliphatic chain, provides a unique platform for constructing complex molecules with tailored properties. For professionals in drug development, it serves as a flexible linker, while in material science, it is a key monomer for producing high-performance polymers. A thorough understanding of its reactivity, analytical profile, and safety protocols is crucial for leveraging its full potential in research and industrial applications.

References

-

Aobchem. (n.d.). This compound. Aobchem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Undecanedioic Acid: Synthesis and Properties for Industrial Use. Inno Pharmchem. [Link]

-

ResearchGate. (n.d.). Synthesis, Surface Properties and Effect of an Amino Acid Head Group of 11-(2-Methoxy-4-vinylphenoxy)undecanoicacid-Based Anionic Surfactants. ResearchGate. [Link]

-

Ataman Kimya. (n.d.). UNDECANEDIOIC ACID. Ataman Kimya. [Link]

-

Xinchem. (n.d.). China Cyclopentylacetic Acid Manufacturer and Supplier, Factory Exporter. Xinchem. [Link]

-

Human Metabolome Database. (2022). Showing metabocard for Undecanedioic acid (HMDB0000888). HMDB. [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

- Google Patents. (1996). United States Patent (19) - 5,498,733.

-

Ewha Womans University. (2016). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. Ewha Womans University Research Repository. [Link]

-

SpectraBase. (n.d.). Undecanedioic acid, monomethyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. [Link]

-

MDPI. (n.d.). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. MDPI. [Link]

-

Cheméo. (n.d.). Chemical Properties of Undecanedioic acid (CAS 1852-04-6). Cheméo. [Link]

-

Ark Pharm. (n.d.). cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid. Ark Pharm. [Link]

-

Royal Society of Chemistry. (2016). Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid. Green Chemistry. [Link]

-

ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Education Resources Information Center. [Link]

-

Edubirdie. (n.d.). Organic Chemistry 11 Spectroscopy | Cheat Sheet. Edubirdie. [Link]

-

ResearchGate. (2006). Synthesis and high-resolution NMR spectra of A-nor-derivatives of 11-deoxyglycyrrhetic acid. ResearchGate. [Link]

-

ResearchGate. (n.d.). Effects of o-Methoxy Groups on the Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins. ResearchGate. [Link]

-

National Library of Medicine. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. [Link]

-

MDPI. (2024). 11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione. MDPI. [Link]

Sources

- 1. This compound 97% | CAS: 3927-60-4 | AChemBlock [achemblock.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | 3927-60-4 [sigmaaldrich.com]

- 5. Methyl Hydrogen Hendecanedioate CAS 3927-60-4 for Organic Synthesis Intermediate - Methyl Hydrogen Hendecanedioate and this compound [megawidechem.en.made-in-china.com]

- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 7. Chemo-enzymatic synthesis of 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. nbinno.com [nbinno.com]

- 9. 733742-58-0 | MFCD01311244 | cis-3-(Methoxycarbonyl)cyclohexanecarboxylic acid [aaronchem.com]

- 10. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. spectrabase.com [spectrabase.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Physicochemical Properties of 11-Methoxy-11-oxoundecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 11-Methoxy-11-oxoundecanoic acid (CAS No: 3927-60-4), a long-chain dicarboxylic acid monoester. This document is intended to serve as a technical resource for researchers and professionals in drug development and other scientific fields where this molecule may be of interest.

Chemical Identity and Structure

This compound, also known as undecanedioic acid monomethyl ester, is a bifunctional organic molecule featuring a terminal carboxylic acid and a methyl ester group at the opposite end of an eleven-carbon aliphatic chain. This unique structure imparts amphiphilic properties, influencing its solubility and potential applications.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 3927-60-4 | [1][2] |

| Molecular Formula | C₁₂H₂₂O₄ | [1][2] |

| Molecular Weight | 230.30 g/mol | [2] |

| SMILES | O=C(O)CCCCCCCCCC(OC)=O | [1] |

| InChI | 1S/C12H22O4/c1-16-12(15)10-8-6-4-2-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14) | |

| InChI Key | JAELIPKEGUQPKD-UHFFFAOYSA-N |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in research and development. The following sections detail the known and predicted properties of this compound.

Physical State and Appearance

At room temperature, this compound exists as a white to off-white solid.[2] This crystalline nature is typical for long-chain dicarboxylic acids and their monoesters.

Melting and Boiling Points

The boiling point of dicarboxylic acid esters is generally high due to their molecular weight and the potential for intermolecular interactions. A specific boiling point for this compound is not documented in the available resources.

Solubility Profile

The solubility of dicarboxylic acid esters is influenced by the length of the alkyl chain and the polarity of the solvent.

-

Water: Due to the long hydrophobic alkyl chain, this compound is expected to have low solubility in water. The presence of the carboxylic acid and ester groups provides some polarity, but the dominant feature is the nonpolar carbon chain.

-

Organic Solvents: It is anticipated to be soluble in less polar organic solvents such as ethers and alcohols. The ester group contributes to its solubility in a range of organic media.

The carboxylic acid moiety allows for the formation of water-soluble salts upon reaction with aqueous bases like sodium hydroxide.

Acidity (pKa)

The pKa of the carboxylic acid group in this compound is a critical parameter, particularly for applications in biological systems. Dicarboxylic acids are weak dibasic acids, with the pKa of the two carboxylic acid groups typically around 4.5 and 5.5 as the distance between them increases. For this compound, only one free carboxylic acid is present. Its acidity will be influenced by the long alkyl chain. In an aqueous solution at a physiological pH of approximately 7, it is expected to exist predominantly as the carboxylate anion.

Spectral Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this compound are not widely published, the expected characteristics are outlined below based on the functional groups present. A certificate of analysis for a commercial sample confirms that the ¹H NMR and LCMS are consistent with the expected structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), the methylene protons adjacent to the carboxylic acid and ester groups (triplets around 2.3 ppm), and a broad multiplet for the central methylene protons of the alkyl chain. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The ¹³C NMR spectrum will feature distinct signals for the carbonyl carbons of the ester and carboxylic acid groups (typically in the range of 170-180 ppm), the methoxy carbon of the ester (around 51 ppm), and a series of signals for the methylene carbons in the aliphatic chain.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the carboxylic acid and ester functional groups. Key expected absorptions include:

-

A broad O-H stretching band from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid carbonyl, around 1710 cm⁻¹.

-

A strong C=O stretching band for the ester carbonyl, typically at a slightly higher wavenumber than the acid, around 1740 cm⁻¹.

-

C-O stretching bands for both the acid and the ester.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 230. Common fragmentation pathways for dicarboxylic acid monoesters include the loss of water or methanol.

Synthesis and Purification

The synthesis of this compound typically involves the selective mono-esterification of undecanedioic acid. Several general methods for the mono-esterification of dicarboxylic acids have been reported.

A common approach is the direct esterification of the dicarboxylic acid with methanol in the presence of an acid catalyst. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the formation of the monoester over the diester.

Another strategy involves the use of a heterogeneous catalyst, such as alumina, which can provide selectivity for mono-esterification.[4]

Purification of the product can be achieved through techniques such as recrystallization or column chromatography to separate the monoester from unreacted dicarboxylic acid and the diester byproduct. A certificate of analysis for a commercially available sample indicates a purity of 99.42% as determined by Gas Chromatography (GC).[2]

Experimental Protocols

The following sections provide generalized protocols for the determination of key physicochemical properties. These should be adapted and optimized for the specific laboratory conditions and equipment.

Synthesis of this compound

This protocol describes a general method for the selective monomethylation of a dicarboxylic acid using a bifunctional alumina catalyst.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Catalyst Activation: Activate commercially available alumina by heating at a high temperature (e.g., 400 °C) for several hours under vacuum.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve undecanedioic acid in an excess of methanol.

-

Catalyst Addition: Add the activated alumina catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the alumina catalyst.

-

Solvent Removal: Remove the excess methanol from the filtrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system or by column chromatography on silica gel to isolate the desired monoester.

Characterization Workflow

The following workflow outlines the key analytical techniques for characterizing the synthesized this compound.

Caption: Analytical workflow for the characterization of this compound.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. The following hazard statements are associated with this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a long-chain dicarboxylic acid monoester with distinct physicochemical properties stemming from its bifunctional nature. This guide has synthesized available information on its chemical identity, physical and spectral properties, synthesis, and handling. While some experimental data, such as precise melting and boiling points, and pKa values, are not yet widely reported, the provided information and protocols offer a solid foundation for researchers and professionals working with this compound. As a molecule with both hydrophilic and lipophilic characteristics, it holds potential for various applications, and further research into its properties and utility is warranted.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

-

Ataman Kimya. (n.d.). DICARBOXYLIC ESTERS. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Dicarboxylic Acids and their Derivatives, Chemistry tutorial. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000223). Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of some dicarboxylic acids. Retrieved from [Link]

-

ContaminantDB. (n.d.). 1H NMR Spectrum (CHEM022801). Retrieved from [Link]

- Avdeef, A., Box, K. J., & Tsinman, O. (2014). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. Journal of pharmaceutical and biomedical analysis, 87, 153–165.

- MDPI. (2022). The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Molecules, 27(15), 4945.

-

PubChem. (n.d.). Methoxyacetic Acid. Retrieved from [Link]

- Santacroce, V., Bigi, F., Casnati, A., Maggi, R., Storaro, L., Moretti, E., ... & Maestri, G. (2016). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 18(21), 5848-5852.

-

LibreTexts. (2021). 18.11: Dicarboxylic Acids. Retrieved from [Link]

Sources

- 1. This compound 97% | CAS: 3927-60-4 | AChemBlock [achemblock.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. tutorsglobe.com [tutorsglobe.com]

- 4. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to 11-Methoxy-11-oxoundecanoic Acid for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and polymer scientists on 11-methoxy-11-oxoundecanoic acid. This bifunctional molecule, featuring a terminal carboxylic acid and a methyl ester, offers significant utility as a versatile building block and linker in the synthesis of advanced materials and complex pharmaceutical intermediates. This document provides an in-depth exploration of its chemical identity, synthesis protocols, analytical profile, and key applications, grounded in established scientific principles and methodologies.

Core Molecular Identity and Physicochemical Properties

This compound, also known as undecanedioic acid monomethyl ester, is a C11 α,ω-dicarboxylic acid derivative. This structure provides it with two distinct reactive sites: a free carboxylic acid amenable to standard coupling reactions, and a methyl ester that can be further manipulated or left intact.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₄ | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| CAS Number | 3927-60-4 | [1] |

| IUPAC Name | This compound | |

| Synonym | Undecanedioic acid, 1-methyl ester | [1] |

| Appearance | White to off-white solid | [1] |

| Storage | Store at room temperature in a dry, sealed container. |

Synthesis and Purification: A Protocol for Selective Esterification

The synthesis of this compound hinges on the selective mono-esterification of undecanedioic acid. Direct esterification using a large excess of the diacid or chromatographic separation can be challenging and inefficient. A more robust and selective method involves leveraging heterogeneous catalysis, which offers environmental benefits and simplifies product isolation.

Rationale for Method Selection

The selective mono-esterification of a symmetrical dicarboxylic acid requires a method that can differentiate between the two identical functional groups. Using a bifunctional solid catalyst, such as alumina, provides a surface that can preferentially bind one carboxylic acid group, leaving the other accessible for esterification with methanol. This approach avoids the statistical mixture of di-ester, mono-ester, and unreacted diacid that would be expected in a homogenous solution, leading to higher yields of the desired mono-ester.

Experimental Protocol: Heterogeneous Catalysis

This protocol is adapted from established methods for selective mono-esterification of linear dicarboxylic acids.

Materials:

-

Undecanedioic acid (1.0 eq)

-

Methanol (50 eq)

-

Acidic Alumina (Al₂O₃) (e.g., 250 mg per 5 mmol of diacid)

-

Anhydrous Dichloromethane (DCM) or other suitable solvent

-

Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Decane (as an internal standard for GC analysis, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend undecanedioic acid (1.0 eq) and acidic alumina in methanol (50 eq).

-

Reaction: Stir the suspension at room temperature. The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Typical reaction times can range from 24 to 48 hours.

-

Work-up: a. Upon completion, filter the reaction mixture to remove the solid alumina catalyst. Wash the catalyst with a small amount of methanol or DCM. b. Combine the filtrates and evaporate the solvent under reduced pressure. c. Dissolve the resulting residue in DCM and wash with a 5% aqueous solution of sodium bicarbonate to remove any unreacted undecanedioic acid. The desired product will remain in the organic phase. d. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.

Caption: Synthesis workflow for this compound.

Analytical Profile and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following section details the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for structural elucidation.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the different methylene groups, the methyl ester, and the carboxylic acid proton.

-

δ ~11-12 ppm (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group. Its chemical shift can be highly variable and concentration-dependent.

-

δ 3.67 ppm (s, 3H): A sharp singlet for the three protons of the methyl ester group (-OCH₃).

-

δ 2.35 ppm (t, J = 7.5 Hz, 2H): A triplet corresponding to the methylene group alpha to the carboxylic acid (-CH₂-COOH).

-

δ 2.30 ppm (t, J = 7.5 Hz, 2H): A triplet for the methylene group alpha to the methyl ester (-CH₂-COOCH₃).

-

δ 1.63 ppm (m, 4H): A multiplet for the two methylene groups beta to the carbonyls.

-

δ 1.2-1.4 ppm (m, 10H): A broad multiplet representing the remaining five methylene groups in the central part of the aliphatic chain.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will confirm the presence of the 12 unique carbon atoms.

-

δ ~180 ppm: The carbonyl carbon of the carboxylic acid (-COOH).

-

δ ~174 ppm: The carbonyl carbon of the methyl ester (-COOCH₃).

-

δ 51.4 ppm: The methoxy carbon of the ester (-OCH₃).

-

δ ~34.0 ppm: The methylene carbon alpha to the carboxylic acid.

-

δ ~34.1 ppm: The methylene carbon alpha to the ester.

-

δ ~29 ppm (multiple signals): A cluster of signals for the internal methylene carbons of the long chain.

-

δ ~24-25 ppm: Signals for the methylene carbons beta to the carbonyl groups.

-

Other Analytical Techniques

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode would show a prominent ion at m/z 229.1 [M-H]⁻.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretch from approximately 3300-2500 cm⁻¹ (characteristic of a carboxylic acid), a sharp C=O stretch for the ester at ~1740 cm⁻¹, and another C=O stretch for the acid at ~1710 cm⁻¹.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable intermediate in several fields, particularly in polymer chemistry and the development of drug delivery systems.

Precursor for Functionalized Polymers

The terminal carboxylic acid allows for its incorporation into polymer backbones, such as polyamides and polyesters. A closely related derivative, 11-(methoxycarbonylamino)undecanoic acid, is an intermediate in the synthesis of Nylon-11, highlighting the industrial relevance of this class of molecules.[2] The methyl ester can be carried through the polymerization and then hydrolyzed to provide pendant carboxylic acid groups on the polymer chain, which can be used for further functionalization.

Linker in Drug-Polymer Conjugates

In the field of drug delivery, long-chain dicarboxylic acid derivatives are employed as linkers to attach therapeutic agents to polymer backbones, such as polyethylene glycol (PEG).[3][4] This process, often termed PEGylation, can improve the pharmacokinetic profile of a drug by increasing its solubility, extending its circulation half-life, and reducing immunogenicity.[3][4]

This compound is an ideal candidate for such applications. The carboxylic acid can be activated and coupled to a hydroxyl or amine group on a drug molecule. The resulting conjugate, now bearing a terminal methyl ester, can have its ester group hydrolyzed to reveal a new carboxylic acid. This new terminal acid can then be used to attach the entire drug-linker construct to a polymer carrier. This strategy allows for a modular and controlled synthesis of complex drug-polymer conjugates.

Caption: Logical workflow for using the molecule as a drug-polymer linker.

Conclusion

This compound represents a highly versatile and valuable chemical entity for advanced scientific applications. Its well-defined bifunctional nature, coupled with straightforward synthesis and purification protocols, makes it an attractive building block for the rational design of functional polymers and sophisticated drug delivery systems. The detailed analytical profile provided herein serves as a reliable reference for researchers, ensuring the accurate identification and quality control of this compound in their synthetic endeavors. As the demand for precisely engineered macromolecules and targeted therapeutics continues to grow, the utility of such well-characterized intermediates will undoubtedly expand.

References

- Ayorinde, F. O., Nwaonicha, C. P. (1996). United States Patent 5,498,733: Synthesis of Nylon-11 monomer. Washington, DC: U.S. Patent and Trademark Office.

-

Pasquale, G., et al. (2012). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 14(10), 2739-2742. Available from: [Link]

- Jatzkewitz, H. (1955). The first polymer-drug conjugate. As cited in Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug discovery today, 10(21), 1451-1458.

-

Li, C., & Wallace, S. (2008). Polymer-drug conjugates: recent development in clinical oncology. Advanced drug delivery reviews, 60(8), 886-898. Available from: [Link]

Sources

A Technical Guide to the Regioselective Synthesis of 11-Methoxy-11-oxoundecanoic Acid from Undecylenic Acid

Abstract

This technical guide provides an in-depth, scientifically-grounded methodology for the synthesis of 11-methoxy-11-oxoundecanoic acid, a valuable mono-ester of a long-chain dicarboxylic acid, starting from the bio-renewable feedstock, undecylenic acid. The synthesis is strategically divided into two primary phases: (1) the conversion of the terminal vinyl group of undecylenic acid into a carboxylic acid to form undecanedioic acid, and (2) the selective monomethyl esterification of the resulting symmetric dicarboxylic acid. This guide elucidates the causal-based rationale for the selection of a hydroboration-oxidation pathway for the initial transformation, emphasizing its superior regioselectivity. For the second phase, a robust protocol utilizing substrate adsorption on an alumina support is detailed to overcome the inherent challenge of non-selective esterification. This document is intended for researchers, chemists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles that ensure a self-validating and reproducible synthetic route.

Introduction

Significance of this compound

Long-chain dicarboxylic acids and their mono-esters are crucial chemical intermediates with broad industrial and pharmaceutical applications. This compound, the monomethyl ester of undecanedioic acid, serves as a key building block in the synthesis of high-performance polymers, such as specialty polyamides and polyesters, where it imparts flexibility and durability. In the pharmaceutical sector, its bifunctional nature—possessing both a reactive carboxylic acid and a protected ester—makes it an ideal linker for conjugating molecules in advanced drug delivery systems. Furthermore, its derivatives are utilized in the formulation of synthetic lubricants, plasticizers, and fragrances.

Undecylenic Acid as a Bio-renewable Feedstock

The strategic use of renewable starting materials is a cornerstone of modern green chemistry. Undecylenic acid (10-undecenoic acid) is a prime example of such a feedstock, derived commercially from the pyrolysis of ricinoleic acid, the primary component of castor oil. Its availability, relatively low cost, and versatile chemical structure, featuring a terminal double bond and a carboxylic acid, make it an attractive starting point for a variety of value-added chemicals.

Overview of the Synthetic Challenge

The transformation of undecylenic acid into this compound presents two distinct and significant chemical challenges that must be addressed with high selectivity:

-

Anti-Markovnikov Carboxylation: The terminal vinyl group (-CH=CH₂) of undecylenic acid must be converted into a carboxylic acid (-COOH). This requires a synthetic route that specifically targets the terminal carbon (C11), avoiding reaction at the more substituted C10 position, a process known as anti-Markovnikov addition.

-

Selective Mono-esterification: The intermediate product, undecanedioic acid, is a symmetric C11 α,ω-dicarboxylic acid. Standard esterification methods would result in a statistical mixture of the starting diacid, the desired mono-ester, and the undesired di-ester, leading to significant purification challenges and reduced yield. Therefore, a method that can differentiate between the two chemically identical carboxylic acid groups is required.

This guide presents a logical, high-yield pathway that effectively overcomes both challenges.

Synthetic Strategy: A Two-Phase Approach

To achieve the target molecule with high purity and efficiency, a two-phase synthetic strategy is employed. This approach isolates the two core chemical challenges, allowing for optimized conditions and purification at each stage.

Caption: High-level overview of the two-phase synthetic strategy.

Phase 1: Synthesis of Undecanedioic Acid via Hydroboration-Oxidation

To convert the terminal alkene of undecylenic acid into a primary alcohol, which can then be oxidized to a carboxylic acid, the hydroboration-oxidation reaction is the method of choice. This reaction is renowned for its exceptional regioselectivity, proceeding via an anti-Markovnikov addition mechanism. The boron atom adds to the less sterically hindered terminal carbon of the alkene, placing the hydrogen on the more substituted carbon. Subsequent oxidation replaces the boron with a hydroxyl group, yielding the terminal alcohol with high fidelity.

Causality of Experimental Choice: Standard acid-catalyzed hydration or oxymercuration-demercuration would yield the Markovnikov product (the secondary alcohol at C10), which is not the desired intermediate. The hydroboration-oxidation sequence ensures the formation of the terminal 11-hydroxyundecanoic acid, which is the direct precursor to the target dicarboxylic acid. To prevent the acidic proton of the existing carboxyl group from reacting with the borane reagent, it is prudent to first protect it as an ester (e.g., methyl ester), which can be hydrolyzed in the final step.

Phase 2: Selective Monomethyl Esterification of Undecanedioic Acid

The primary challenge in this phase is achieving chemoselectivity. Reacting a symmetric dicarboxylic acid with one equivalent of an esterifying agent typically yields a mixture of products. To overcome this, we employ a heterogeneous catalysis method where the diacid is adsorbed onto a solid support, namely activated alumina.

Mechanism of Selectivity: When undecanedioic acid is adsorbed onto the surface of alumina from a nonpolar solvent, it is proposed that one of the two carboxylic acid groups binds strongly to the basic sites on the alumina surface. This interaction effectively "protects" one end of the molecule, leaving the other carboxylic acid group free and available for reaction in the liquid phase. By slowly adding a controlled amount of a highly reactive esterifying agent like diazomethane, the free carboxyl group is esterified. The strong adsorption prevents the formation of the diester and allows for the isolation of the monomethyl ester in high yield after desorption from the support.

Choice of Reagent: Diazomethane (CH₂N₂) is an excellent methylating agent for carboxylic acids as the reaction is fast, clean, and proceeds under very mild conditions, producing only nitrogen gas as a byproduct. However, it is also toxic and potentially explosive, requiring specific handling precautions.

Caption: Selective esterification via substrate adsorption on alumina.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Diazomethane is toxic, carcinogenic, and explosive; it should only be handled by trained personnel using appropriate safety measures, such as a blast shield and non-ground glass joints.

Protocol 1: Synthesis of Undecanedioic Acid from Undecylenic Acid

This protocol proceeds via protection of the carboxylic acid, followed by hydroboration-oxidation, and concluding with saponification.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Undecylenic Acid | 184.28 | 18.4 g (0.1 mol) | 98% purity or higher |

| Methanol | 32.04 | 100 mL | Anhydrous |

| Sulfuric Acid (H₂SO₄) | 98.08 | 1 mL | Concentrated |

| Borane-THF complex (BH₃·THF) | - | 110 mL (0.11 mol) | 1.0 M solution in THF |

| Tetrahydrofuran (THF) | 72.11 | 200 mL | Anhydrous |

| Sodium Hydroxide (NaOH) | 40.00 | 40 mL | 3 M aqueous solution |

| Hydrogen Peroxide (H₂O₂) | 34.01 | 40 mL | 30% w/w aqueous solution |

| Potassium Hydroxide (KOH) | 56.11 | 16.8 g (0.3 mol) | - |

| Hydrochloric Acid (HCl) | 36.46 | As needed | 6 M aqueous solution |

| Diethyl Ether, Sodium Sulfate | - | As needed | For extraction and drying |

Step-by-Step Procedure:

-

Protection (Esterification): In a 250 mL round-bottom flask, dissolve undecylenic acid (18.4 g) in methanol (100 mL). Add concentrated sulfuric acid (1 mL) dropwise. Reflux the mixture for 4 hours. After cooling, neutralize with a saturated sodium bicarbonate solution and extract the product (methyl undecylenate) with diethyl ether. Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Hydroboration: Transfer the crude methyl undecylenate to a 500 mL flame-dried, three-neck flask equipped with a dropping funnel and nitrogen inlet. Dissolve the ester in anhydrous THF (100 mL). Cool the flask to 0 °C in an ice bath. Add the borane-THF complex (110 mL of 1.0 M solution) dropwise over 1 hour while maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 3 hours.

-

Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add 3 M NaOH solution (40 mL). Following this, add 30% H₂O₂ solution (40 mL) dropwise, ensuring the internal temperature does not exceed 40 °C. After addition, heat the mixture to 50 °C and stir for 2 hours.

-

Saponification (Hydrolysis): To the reaction mixture, add a solution of KOH (16.8 g) in water (50 mL). Attach a reflux condenser and heat the mixture to reflux for 4 hours to hydrolyze both the methyl ester and the newly formed ester linkage from the borane complex.

-

Workup and Purification: Cool the reaction mixture to room temperature and transfer to a separatory funnel. Wash with diethyl ether (2 x 100 mL) to remove any neutral byproducts. Acidify the aqueous layer to pH 1-2 with 6 M HCl while cooling in an ice bath. A white precipitate of undecanedioic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize from an ethanol/water mixture to obtain pure undecanedioic acid.

Protocol 2: Selective Monomethyl Esterification of Undecanedioic Acid

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |

| Undecanedioic Acid | 216.29 | 10.8 g (0.05 mol) | From Protocol 1 |

| Activated Alumina | - | 100 g | Brockmann I, standard grade, ~150 mesh |

| Diazomethane Solution in Ether | 42.04 | ~0.05 mol | Generated in-situ from Diazald® |

| Dichloromethane (DCM) | 84.93 | 300 mL | Anhydrous |

| Methanol | 32.04 | 50 mL | For desorption |

Step-by-Step Procedure:

-

Adsorption: Suspend activated alumina (100 g) in a solution of undecanedioic acid (10.8 g) in dichloromethane (200 mL). Stir the suspension at room temperature for 2 hours to ensure complete adsorption.

-

Esterification: Cool the suspension to 0 °C in an ice bath. While stirring vigorously, add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess. (CAUTION: Perform behind a blast shield) . The total amount added should correspond to approximately 0.05 mol. Allow the reaction to stir at 0 °C for an additional 30 minutes.

-

Quenching and Desorption: Carefully add a few drops of acetic acid to quench any excess diazomethane. Filter the alumina and wash it thoroughly with fresh dichloromethane to remove any unreacted starting material or diester byproduct that was not adsorbed.

-

Product Isolation: To desorb the product, suspend the filtered alumina in a 9:1 mixture of dichloromethane and methanol (250 mL) and stir for 1 hour. Filter the alumina and collect the filtrate. Repeat the desorption step.

-

Purification: Combine the filtrates from the desorption steps and remove the solvent under reduced pressure. The crude product will be enriched in the desired mono-ester. Purify further using column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

Data Summary and Analysis

The following table summarizes the key quantitative data for the described synthesis. Yields are representative and may vary based on experimental execution.

| Parameter | Undecanedioic Acid (Intermediate) | This compound (Final) |

| Chemical Formula | C₁₁H₂₀O₄ | C₁₂H₂₂O₄ |

| Molar Mass ( g/mol ) | 216.29 | 230.30 |

| Starting Mass (g) | N/A (Product of Step 1) | 10.8 g |

| Theoretical Yield (g) | 21.6 g (from 0.1 mol start) | 11.5 g |

| Representative Actual Yield (g) | ~18.4 g (85%) | ~9.8 g (85%) |

| Overall Yield (%) | 85% | ~72% (from undecylenic acid) |

| Appearance | White crystalline solid | White to off-white solid |

| Purity (by GC/LCMS) | >98% (after recrystallization) | >99% (after chromatography) |

Conclusion

This guide has detailed a reliable and high-yield synthetic route for the preparation of this compound from the renewable feedstock undecylenic acid. The success of this synthesis hinges on a strategic two-phase approach that addresses the inherent challenges of regioselectivity and chemoselectivity. The use of a hydroboration-oxidation sequence provides a robust solution for the required anti-Markovnikov functionalization of the terminal alkene. Subsequently, the selective mono-esterification is skillfully managed through the application of a heterogeneous system involving substrate adsorption on alumina, which effectively differentiates the two chemically equivalent carboxylic acid groups. The protocols described herein are self-validating in their chemical logic and provide a clear framework for researchers and professionals to produce this valuable chemical intermediate for applications in polymer science, pharmaceuticals, and materials chemistry.

References

-

Ogawa, H., Chihara, T., & Taya, K. (1985). Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Journal of the American Chemical Society. Available at: [Link]

-

LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. Available at: [Link]

-

Kühnel, E., et al. (2007). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Angewandte Chemie International Edition. Available at: [Link]

-

Pagliaro, M., & Rossi, M. (2010). Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route. Molecules. Available at: [Link]

-

Ballini, R., et al. (2006). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry. Available at: [Link]

-

Prakash, G. K. S., et al. (2020). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters. Available at: [Link]

- Ogawa, H., et al. (1986). Selective Preferential Esterification of the Dicarboxylic Acids with Longer Carbon Chain by Diazomethane in the Presence of D

A Senior Application Scientist's Guide to the Chemoenzymatic Synthesis of Long-Chain Dicarboxylic Acid Methyl Esters

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Biology and Chemistry for High-Value Monomers

Long-chain dicarboxylic acids (LCDCAs) and their corresponding methyl esters are pivotal building blocks in the chemical industry. Their unique molecular architecture, featuring carboxyl or ester groups at both ends of a long aliphatic chain, imparts flexibility and durability to a variety of high-performance materials.[1] Applications are extensive, ranging from the synthesis of specialty polyamides, polyesters, and hot-melt adhesives to the formulation of advanced lubricants, corrosion inhibitors, and fragrances.[2][3]

Traditionally, the synthesis of these molecules has relied on multi-step chemical processes that often require harsh conditions, toxic reagents, and generate significant byproducts. The modern imperative for sustainable and green chemistry has catalyzed the development of chemoenzymatic routes, which synergistically combine the unparalleled selectivity of enzymes with the efficiency of chemical transformations.[4] This guide provides an in-depth technical exploration of this powerful synthetic strategy, focusing on the underlying scientific principles, practical methodologies, and analytical validation required for successful implementation.

The Core Synthetic Strategy: The ω-Oxidation Pathway

The cornerstone of the biological production of LCDCAs from fatty acids or their esters is the ω-oxidation pathway. Unlike the more common β-oxidation pathway, which degrades fatty acids for energy, ω-oxidation functionalizes the terminal methyl group (the ω-carbon), the carbon atom furthest from the existing carboxyl group.[5] This process is a three-step enzymatic cascade.

The rationale for employing a biological system lies in its ability to perform this terminal oxidation with exquisite regioselectivity—a feat that is exceptionally challenging for traditional chemical oxidants. The process can be initiated from either a free fatty acid or its methyl ester, which dictates the nature of the final product.

Step 1: Terminal Hydroxylation via Cytochrome P450 Monooxygenases

The first and often rate-limiting step is the introduction of a hydroxyl group at the ω-carbon.[6] This reaction is catalyzed by a specific class of enzymes known as Cytochrome P450 monooxygenases (CYPs), particularly the CYP4 family of ω-hydroxylases.[7][8]

-

Mechanism & Causality: These enzymes are hemeproteins that utilize a catalytic cycle involving molecular oxygen (O₂) and a reducing equivalent, typically supplied by NADPH.[7] The P450 enzyme activates one oxygen atom for insertion into the C-H bond of the terminal methyl group, while the other oxygen atom is reduced to water.[7] The enzyme's active site is a hydrophobic pocket, shaped to bind the long aliphatic chain of the fatty acid, precisely orienting the ω-carbon towards the activated iron-oxo species for hydroxylation.[9] This structural constraint is the basis for the reaction's high regioselectivity. The process requires an accessory flavoprotein, NADPH-P450 reductase, to shuttle electrons from NADPH to the P450 heme center.[10]

Step 2 & 3: Sequential Oxidation to the Carboxylic Acid

The newly formed ω-hydroxy fatty acid (or its methyl ester) is then sequentially oxidized to the corresponding dicarboxylic acid. This is accomplished by two broad classes of dehydrogenases.

-

Alcohol Dehydrogenase (ADH): The terminal hydroxyl group is oxidized to an aldehyde.[11][12]

-

Aldehyde Dehydrogenase (ALDH): The aldehyde is subsequently oxidized to a carboxylic acid, completing the formation of the second carboxyl group.[11][13][14]

These steps typically utilize NAD⁺ as a cofactor, which is reduced to NADH. In a living system, these cofactors are continuously regenerated.

The entire enzymatic cascade is visualized in the workflow below.

Figure 1: The three-enzyme cascade of the ω-oxidation pathway.

Biocatalyst Systems: From Isolated Enzymes to Whole-Cell Factories

The choice of biocatalyst format is a critical decision that balances purity, cost, and process scalability.

Isolated Enzyme Systems

Using purified enzymes offers a clean reaction system with no competing cellular side reactions. However, this approach is often prohibitively expensive for large-scale synthesis due to the high cost of enzyme purification and the need to supply costly cofactors (NADPH, NAD⁺) externally.[4]

Whole-Cell Biocatalysis: The Preferred Approach

For industrial viability, whole-cell biocatalysis is the dominant strategy.[15][16] This involves using microorganisms, typically yeasts like Candida tropicalis or genetically engineered Escherichia coli, as self-contained catalytic units.[5][6][17]

-

Inherent Advantages: The primary advantage is that the host organism provides all the necessary enzymes and maintains the delicate machinery for cofactor regeneration, eliminating the need for their external addition.[18]

-

Trustworthiness through Genetic Engineering: To ensure the process is a self-validating system for producing LCDCAs, genetic modification is crucial. The native β-oxidation pathway, which would otherwise degrade both the fatty acid substrate and the dicarboxylic acid product, must be inactivated.[5] This is typically achieved by knocking out key genes in the β-oxidation pathway, thereby channeling the metabolic flux exclusively towards the desired ω-oxidation.[5] This targeted modification prevents product loss and simplifies downstream purification.

The "Chemo" Component: Esterification Strategies

The final step to obtain the target methyl esters can be approached in two ways, defining the overall chemoenzymatic workflow.

Route A: Biotransformation of Fatty Acid Methyl Esters (FAMEs)

One can start with a readily available long-chain FAME (e.g., from biodiesel). The whole-cell biocatalyst converts this into the monomethyl ester of the corresponding dicarboxylic acid. To obtain the final dimethyl ester, a subsequent chemical esterification of the remaining free carboxylic acid is required. This can be achieved via standard methods like Fischer esterification using methanol and an acid catalyst.[19]

Route B: Biotransformation of Fatty Acids followed by Diesterification

Alternatively, the process can start with a free fatty acid. The biocatalyst produces the dicarboxylic acid, which is then fully esterified to the dimethyl ester in a single chemical step.

Enzymatic Esterification

A greener alternative to acid-catalyzed esterification is the use of lipases.[20] Lipases can catalyze esterification reactions in organic solvents with high efficiency.[21] For instance, immobilized Candida antarctica lipase B (often sold as Novozym 435) is highly effective for the polycondensation of dicarboxylic acid methyl esters with diols and can be adapted for the simple esterification of the terminal carboxyl groups.[22][23][24]

The choice between these routes depends on substrate availability, cost, and the desired final product purity.

Figure 2: Alternative chemoenzymatic workflows.

Experimental Protocols & Data

This section provides validated, step-by-step methodologies for key stages of the synthesis and analysis.

Protocol: Whole-Cell Biotransformation of Oleic Acid

This protocol describes a representative batch fermentation using an engineered yeast strain (e.g., Candida tropicalis with β-oxidation blocked) for the production of octadecanedioic acid.

-

Inoculum Preparation: Aseptically transfer a single colony of the engineered yeast strain into 50 mL of YPD medium. Incubate at 30°C with shaking (200 rpm) for 24 hours.

-

Bioreactor Setup: Prepare a 2 L bioreactor containing 1 L of defined mineral salt medium supplemented with 1% (v/v) glycerol as an initial carbon source. Sterilize the bioreactor.

-

Fermentation: Inoculate the bioreactor with the 50 mL seed culture. Maintain the temperature at 30°C, pH at 6.0 (controlled with 2M NaOH), and dissolved oxygen above 20% (by adjusting agitation and aeration).

-

Substrate Feeding: After the initial glycerol is consumed (approx. 12-16 hours, indicated by a sharp increase in dissolved oxygen), begin feeding a sterile emulsion of oleic acid (20% w/v with 1% Tween 80) at a rate of 2 g/L/h.

-

Monitoring: Periodically withdraw samples (e.g., every 4-6 hours) for analysis of cell density (OD₆₀₀) and product concentration via GC-FID after extraction and derivatization.

-

Harvest: After 72-96 hours, or when product concentration plateaus, stop the feed and harvest the culture broth by centrifugation to separate the cells. The supernatant contains the dicarboxylic acid product.

Protocol: Product Extraction and Methylation for GC Analysis

-

Extraction: Take 1 mL of the cell-free supernatant. Acidify to pH 2.0 with 6M HCl. Extract the organic acids by adding 2 mL of ethyl acetate and vortexing for 2 minutes. Centrifuge and collect the upper organic layer. Repeat the extraction.

-

Derivatization (Methylation): Evaporate the pooled organic layers to dryness under a stream of nitrogen. To the dry residue, add 200 µL of 2% (v/v) sulfuric acid in methanol. Seal the vial and heat at 60°C for 1 hour.

-

Work-up: After cooling, add 500 µL of saturated NaCl solution and 500 µL of hexane. Vortex and centrifuge. The upper hexane layer, containing the fatty acid methyl esters (FAMEs) and dicarboxylic acid dimethyl esters, is ready for GC analysis.[25]

Analytical Method: Gas Chromatography (GC-FID)

-

Instrument: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: DB-5 or equivalent non-polar capillary column (30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium or Hydrogen.

-

Temperature Program:

-

Initial: 150°C, hold for 2 min.

-

Ramp: 10°C/min to 250°C.

-

Hold: 10 min.

-

-

Quantification: The concentration is determined by comparing the peak area of the product to a standard curve prepared with an authentic standard of the dicarboxylic acid dimethyl ester.[26]

Representative Performance Data

The following table summarizes typical data achievable with optimized whole-cell biotransformation systems.

| Parameter | Value Range | Reference |

| Substrate | C12-C18 Fatty Acids/Esters | [5][6] |

| Biocatalyst | Engineered Candida sp. | [3][6] |

| Product Titer | 50 - 150 g/L | [6] |

| Yield (g product/g substrate) | 0.8 - 0.95 g/g | [27] |

| Productivity | 0.5 - 2.0 g/L/h | [17] |

Conclusion and Future Outlook

The chemoenzymatic synthesis of long-chain dicarboxylic acid methyl esters represents a triumph of modern biotechnology, offering a sustainable and highly selective alternative to traditional chemical methods. By harnessing the power of microbial ω-oxidation within engineered whole-cell factories, it is possible to produce these valuable monomers from renewable feedstocks like plant oils and fatty acids.[28] The synergy with subsequent chemical or enzymatic esterification steps provides a flexible and efficient pathway to the desired final products.

Future research will undoubtedly focus on enhancing the economic viability of these processes. Key areas of development include:

-

Enzyme Engineering: Improving the catalytic efficiency and stability of P450 monooxygenases to increase reaction rates and reduce fermentation times.

-

Strain Development: Further optimization of microbial hosts to increase tolerance to high concentrations of substrates and products.

-

Process Integration: Developing integrated processes that combine biotransformation, product separation, and chemical conversion in a continuous or semi-continuous fashion to reduce capital and operational costs.

As the chemical industry continues its shift towards a bio-based economy, the principles and methodologies outlined in this guide will serve as a foundational platform for the development of next-generation sustainable manufacturing processes.

References

- Title: Cytochrome P450 omega hydroxylase - Wikipedia Source: Wikipedia URL

- Title: Long-chain dicarboxylic acid application Source: Palmary Chemical URL

- Title: Transformation of fatty acids catalyzed by cytochrome P450 monooxygenase enzymes of Candida tropicalis Source: PubMed URL

- Title: The Role of Long-Chain Dicarboxylic Acids in Modern Material Science Source: Cathay Biotech URL

- Title: Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1 Source: National Library of Medicine URL

- Title: NAD(H)

- Title: Sacrificial Substrate-Free Whole-Cell Biocatalysis for the Synthesis of 2,5-Furandicarboxylic Acid by Engineered Escherichia coli Source: ACS Publications URL

- Title: Dicarboxylic acids Source: Cyberlipid URL

- Title: NAD(H)

- Title: Long-chain dicarboxylic acids from plant oils Source: Fraunhofer-Gesellschaft URL

- Title: Sacrificial Substrate-Free Whole-Cell Biocatalysis for the Synthesis of 2,5-Furandicarboxylic Acid by Engineered Escherichia coli | Request PDF Source: ResearchGate URL

- Title: Dicarboxylic esters: Useful tools for the biocatalyzed synthesis of hybrid compounds and polymers Source: Beilstein Journal of Organic Chemistry URL

- Title: Polyesters by lipase-catalyzed polycondensation of unsaturated and epoxidized long-chain ?,?

- Title: From Waste Oil to long-chain DiCarboxylic Acids (WODCA)

- Title: Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein Source: PubMed URL

- Title: Advances in bio‐based production of dicarboxylic acids longer than C4 Source: PMC - NIH URL

- Title: Biocatalytic Oxidation of Alcohols Source: MDPI URL

- Title: Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector Source: PubMed URL

- Title: Method of analyzing dicarboxylic acids Source: Google Patents URL

- Title: Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates Source: MDPI URL

- Title: The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases Source: Frontiers URL

- Title: Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice Source: Synthesis URL

- Title: Lipase-catalyzed synthesis of oligoesters of 2,5-furandicarboxylic acid with aliphatic diols Source: Wageningen University & Research URL

- Title: Fast Determination of Multiple-Reaction Intermediates for Long-Chain Dicarboxylic Acid Biotransformation by Gas Chromatography-Flame Ionization Detector | Request PDF Source: ResearchGate URL

- Title: Lipase-catalyzed synthesis of oligoesters of 2,5-furandicarboxylic acid with aliphatic diols Source: University of Bath's research portal URL

- Title: 17.

- Title: Gas chromatographic characterization of fatty acids.

- Title: Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry.

- Title: Multistep Enzymatic Synthesis of Long-Chain α,ω-Dicarboxylic and ω-Hydroxycarboxylic Acids from Renewable Fatty Acids and Plant Oils | Request PDF Source: ResearchGate URL

- Title: A comparative review of synthesis routes for long-chain diesters Source: Benchchem URL

- Title: Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers | Request PDF Source: ResearchGate URL

- Title: oxidation of alcohols Source: Chemguide URL

- Title: Chemoenzymatic synthesis Source: PMC - PubMed Central - NIH URL

- Title: Alcohol oxidation Source: Wikipedia URL

Sources

- 1. nbinno.com [nbinno.com]

- 2. palmarychem.com [palmarychem.com]

- 3. Dicarboxylic acids | Cyberlipid [cyberlipid.gerli.com]

- 4. Chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 6. Transformation of fatty acids catalyzed by cytochrome P450 monooxygenase enzymes of Candida tropicalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 8. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 9. Fatty acid discrimination and omega-hydroxylation by cytochrome P450 4A1 and a cytochrome P4504A1/NADPH-P450 reductase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Electrocatalytically driven omega-hydroxylation of fatty acids using cytochrome P450 4A1. | Semantic Scholar [semanticscholar.org]

- 11. Biocatalytic Oxidation of Alcohols [mdpi.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. NAD(H) self-recycling whole-cell biocatalysis for the production of furoic acid and 2,5-furandicarboxylic acid from furfural via CO2 fixation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. NAD(H) self-recycling whole-cell biocatalysis for the production of furoic acid and 2,5-furandicarboxylic acid from furfural via CO2 fixation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. d-nb.info [d-nb.info]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. research.wur.nl [research.wur.nl]

- 24. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 25. Fast determination of multiple-reaction intermediates for long-chain dicarboxylic Acid biotransformation by gas chromatography-flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. | Biochemical Wastewater Valorization and Engineering | University of Antwerp [uantwerpen.be]

11-Methoxy-11-oxoundecanoic acid structural characterization

An In-Depth Technical Guide to the Structural Characterization of 11-Methoxy-11-oxoundecanoic Acid

Introduction

This compound, a mono-methyl ester of undecanedioic acid, is a bifunctional molecule featuring both a carboxylic acid and a methyl ester. This structure makes it a valuable building block in the synthesis of polymers, lubricants, and pharmaceutical intermediates. Its proper identification and characterization are paramount to ensuring the quality and success of these downstream applications. This guide provides a comprehensive overview of the essential analytical techniques used to confirm the structure and purity of this compound, grounded in the principles of spectroscopic analysis and chromatographic separation. As a Senior Application Scientist, my objective is to not only present the data but to explain the causal links between the molecular structure and the resulting analytical signatures, offering a self-validating framework for researchers.

Core Molecular Profile

A foundational understanding begins with the molecule's basic chemical and physical properties. These data points serve as the initial reference for all subsequent characterization.

-

Chemical Structure:

Caption: Chemical structure of this compound.

-

Physicochemical Data Summary:

| Property | Value | Reference(s) |

| CAS Number | 3927-60-4 | [1][2] |

| Molecular Formula | C₁₂H₂₂O₄ | [1][2] |

| Molecular Weight | 230.30 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | White to off-white solid | [1] |

| Typical Purity | ≥95% | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can piece together the molecular structure with high confidence.

¹H NMR Spectroscopy: Mapping the Protons

Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms, like oxygen, pull electron density away from adjacent protons, "deshielding" them and causing them to resonate at a higher chemical shift (further downfield). The splitting pattern (multiplicity) of a signal is dictated by the number of neighboring, non-equivalent protons via the n+1 rule.[4]

Expected Spectral Features: For this compound, we anticipate the following key signals:

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -COOH | > 10.0 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. |

| -OCH₃ | ~ 3.67 | Singlet | 3H | These protons are adjacent to the ester oxygen but have no neighboring protons, resulting in a singlet. |

| -CH₂ -COO- | ~ 2.30 | Triplet | 2H | Deshielded by the adjacent ester carbonyl group. Split into a triplet by the two protons on the next carbon. |

| -CH₂ -COOH | ~ 2.35 | Triplet | 2H | Deshielded by the adjacent carboxylic acid carbonyl group. Split into a triplet by its two neighbors. |

| -(CH₂ )₇- | 1.25 - 1.63 | Multiplet | ~14H | The protons of the long methylene chain are shielded and overlap in a complex multiplet. |

¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton

Causality: The chemical shift of a carbon atom is highly sensitive to its hybridization and the electronegativity of attached atoms. Carbonyl carbons (C=O) are significantly deshielded and appear far downfield (~170-180 ppm), while standard sp³ hybridized carbons of an alkyl chain appear upfield (~20-40 ppm).

Expected Spectral Features:

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C OOH | ~ 179 | The carboxylic acid carbonyl carbon is highly deshielded. |

| -C OOCH₃ | ~ 174 | The ester carbonyl carbon is also highly deshielded, but slightly less so than the acid carbonyl. |